

An In-Depth Technical Guide to Methyldopa (CAS 1556-30-5)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
CAS No.:	1556-30-5
Cat. No.:	B189845

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Introduction

Methyldopa, identified by the CAS number 1556-30-5 for its anhydrous form, is a centrally-acting alpha-2 adrenergic agonist primarily utilized as an antihypertensive agent.^{[1][2][3]} Since its discovery in 1960, it has been a notable therapeutic option, particularly for managing hypertension in pregnant women due to its established safety profile.^{[1][3][4]} This guide provides a comprehensive overview of Methyldopa's chemical and physical properties, its intricate mechanism of action, synthesis, and relevant experimental protocols for its analysis.

Chemical and Physical Properties

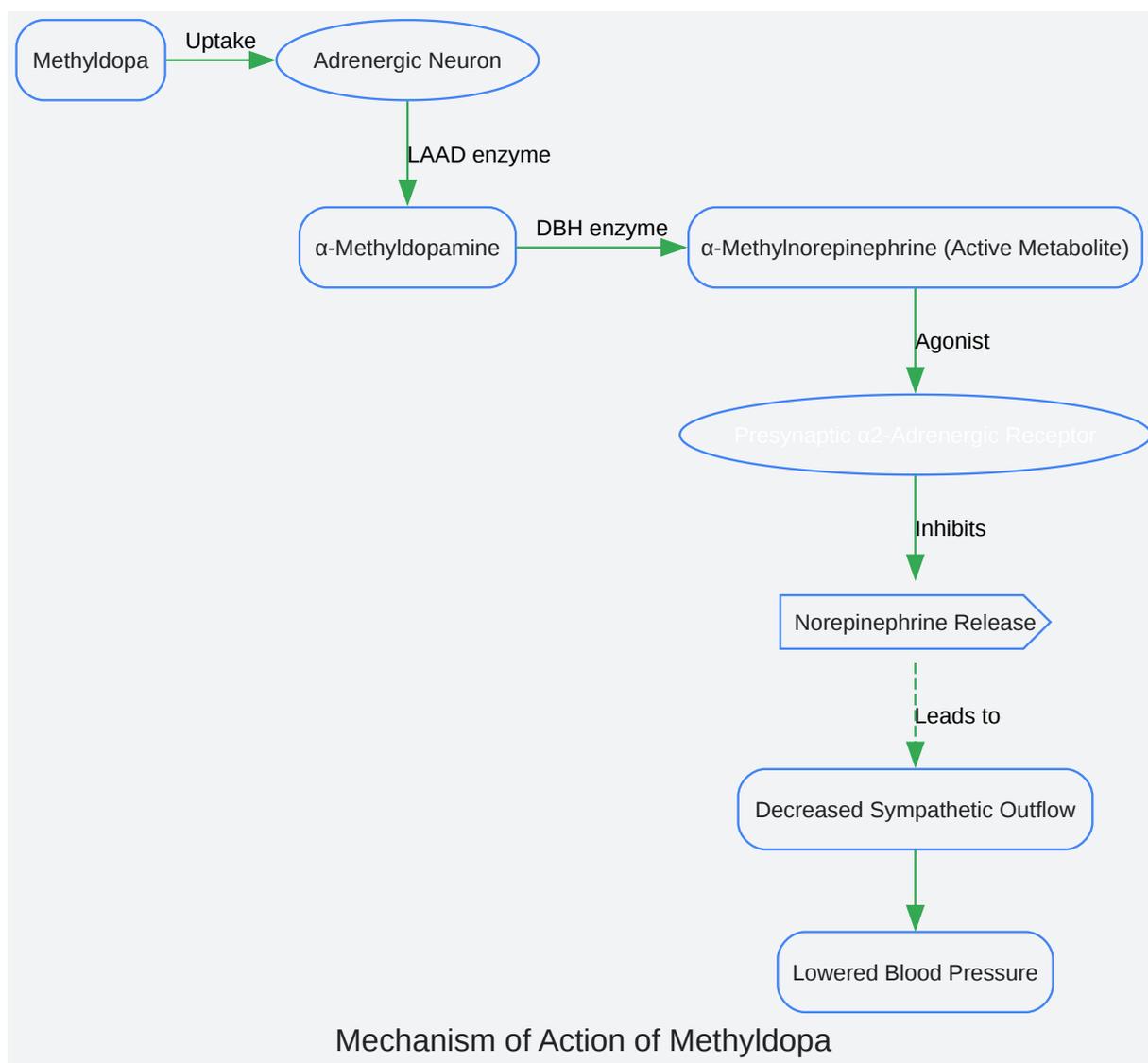
Methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, is a derivative of L-tyrosine.^{[5][6]} It exists as colorless or almost colorless crystals or a white to yellowish-white fine powder.^{[5][7][8]} The L-isomer is the active form of the drug.^[5]

Table 1: Physicochemical Properties of Methyldopa

Property	Value	Source
CAS Number	555-30-6 (anhydrous)	[1]
Molecular Formula	C10H13NO4	[1][5]
Molecular Weight	211.217 g/mol	[1][5][7]
Melting Point	300°C	[7]
Solubility	Soluble in water, insoluble in common organic solvents.[7]	
Physical Appearance	Colorless crystals or a white to yellowish-white fine powder.[5] [7][8]	
IUPAC Name	(S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid	[1]

Chemical Structure

The chemical structure of Methyldopa is fundamental to its biological activity.



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Caption: Signaling pathway of Methyldopa's antihypertensive action.

Synthesis of Methyldopa

One common synthetic route for Methyldopa starts from 4-hydroxy-3-methoxy phenylacetone. [7]The process involves the formation of an α -amino nitrile, followed by separation of the desired L-isomer and subsequent hydrolysis. [7]

Experimental Protocol: Synthesis of Methyldopa

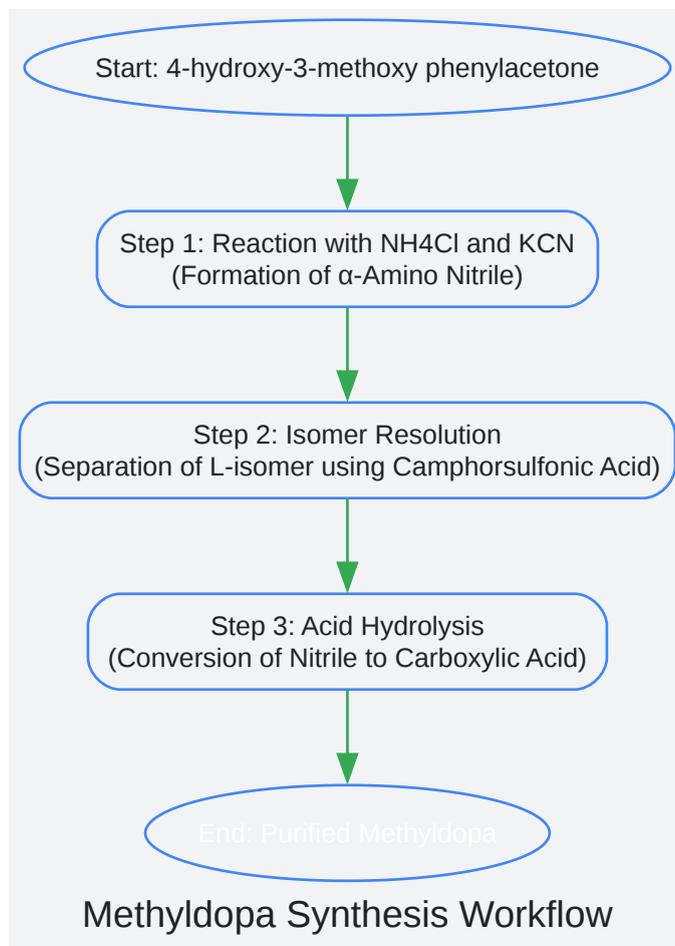
Objective: To synthesize Methyldopa from 4-hydroxy-3-methoxy phenylacetone.

Materials:

- 4-hydroxy-3-methoxy phenylacetone
- Ammonium chloride (NH₄Cl)
- Potassium cyanide (KCN)
- Camphorsulfonic acid
- Sulfuric acid (H₂SO₄)
- Appropriate solvents (e.g., ethanol, water)
- Standard laboratory glassware and equipment

Procedure:

- **Formation of α -Amino Nitrile:** React 4-hydroxy-3-methoxy phenylacetone with ammonium chloride and potassium cyanide. [7] This step introduces the amino and nitrile groups to the alpha carbon.
- **Resolution of Isomers:** The resulting product is a racemic mixture. The L-isomer is separated from the D-isomer using a resolving agent such as camphorsulfonic acid. [7] This step is crucial as only the L-isomer is pharmacologically active.
- **Hydrolysis:** The separated L-isomer of the α -amino nitrile is then hydrolyzed using a strong acid, such as sulfuric acid. [7] This converts the nitrile group to a carboxylic acid, yielding the final product, Methyldopa.
- **Purification:** The crude Methyldopa is purified through recrystallization or other suitable techniques to obtain a product of high purity.



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Caption: Workflow for the synthesis of Methyldopa.

Analytical Methodologies

The accurate quantification of Methyldopa in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. Various analytical techniques have been developed for this purpose.

Table 2: Comparison of Analytical Methods for Methyldopa

Method	Principle	Advantages	Limitations
High-Performance Liquid Chromatography (HPLC)	Separation based on polarity, followed by UV or fluorescence detection. [9][10]	Robust, sensitive, and widely used for routine analysis. [9]	Requires specialized equipment and technical expertise. [9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)	Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. [9][10][11]	Superior sensitivity and selectivity, ideal for bioanalysis. [9][10]	High cost and complexity of the instrumentation. [9][10]
Spectrophotometry (UV-Vis)	Measurement of light absorption by the drug molecule. [9][12][13]	Simple, rapid, and cost-effective. [9][10]	Lower sensitivity and selectivity compared to chromatographic methods. [9][10]
Electrochemical Methods	Measurement of the current generated by the oxidation or reduction of Methyldopa. [9][10]	Affordable, rapid, and suitable for decentralized testing. [9][10]	Susceptible to interference from other electroactive species.

Experimental Protocol: Spectrophotometric Determination of Methyldopa

Objective: To determine the concentration of Methyldopa in a pharmaceutical tablet using UV-Vis spectrophotometry.

Materials:

- Methyldopa tablets (e.g., 250 mg)
- Distilled water

- Hydrochloric acid (HCl)
- Potassium periodate
- Organic reagent (e.g., a Schiff's base as described in some methods) [12]* UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Standard Solution Preparation: Prepare a stock solution of a known concentration of pure Methyldopa standard in distilled water.
- Sample Preparation:
 - Accurately weigh and crush a Methyldopa tablet.
 - Dissolve a known weight of the powdered tablet in a specific volume of distilled water to create a stock solution. [12][13] * Filter the solution to remove any insoluble excipients.
- Reaction for Color Development:
 - In a series of volumetric flasks, add varying concentrations of the standard Methyldopa solution and the prepared sample solution.
 - Add the organic reagent and potassium periodate to each flask. [12] * Acidify the solutions with hydrochloric acid and allow the color to develop for a specified time. [12] * Dilute the solutions to the mark with distilled water.
- Spectrophotometric Measurement:
 - Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λ_{max}), which is typically around 481 nm for this type of reaction, against a reagent blank. [12]5. Quantification:
 - Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

- Determine the concentration of Methyldopa in the sample solution from the calibration curve.

Safety and Handling

Methyldopa is a potent pharmaceutical compound and should be handled with appropriate safety precautions. It is important to wear personal protective equipment, including gloves and safety goggles, when handling the powder form to avoid contact with skin and eyes.

[8] Handling should be done in a well-ventilated area to prevent the formation of dust and aerosols. [8] In case of accidental contact, wash the affected area with plenty of water. [8]

Conclusion

Methyldopa remains a clinically relevant antihypertensive agent with a well-understood mechanism of action centered on its conversion to the active metabolite α -methylnorepinephrine. Its chemical properties and structure are key to its function as a centrally-acting α 2-adrenergic agonist. The synthesis and analytical methods for Methyldopa are well-established, allowing for its consistent production and quality control. This guide provides a foundational understanding for researchers and professionals involved in the study and development of this important therapeutic agent.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyldopa (CAS 1556-30-5)]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b189845#cas-number-1556-30-5-properties-and-structure>]

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